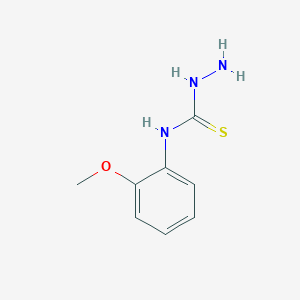
4-(2-Methoxyphenyl)-3-thiosemicarbazide
Descripción general
Descripción
The compound "4-(2-Methoxyphenyl)-3-thiosemicarbazide" is a thiosemicarbazide derivative, which is a class of compounds known for their versatility in synthesizing various heterocyclic compounds and for their potential biological activities. Thiosemicarbazides are characterized by the presence of a thiourea moiety attached to an aryl or alkyl group. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antimicrobial, antitubercular, and anticancer activities .
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate aniline with carbon disulfide, ammonia, and hydrazine hydrate, followed by further functionalization with various reagents to yield the desired thiosemicarbazide . For instance, the synthesis of 4-aryl-(thio)semicarbazides linked with diphenylacetyl moiety has been reported, which includes pharmacologically active compounds . The synthesis of related compounds often involves multi-step procedures, including condensation and cyclization reactions, as well as the use of specific reagents like isothiocyanates .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction techniques. These methods provide insights into the geometry and intermolecular interactions of the molecules. For example, the structure of a related molecule, 1-[2-(benzenesulfonamido)-3-phenylpropanoyl]-4-[(4-methyl)phenyl]thiosemicarbazide, was analyzed by X-ray diffraction, and its electronic properties were studied using computational methods . The molecular structure is crucial for understanding the reactivity and biological activity of these compounds.
Chemical Reactions Analysis
Thiosemicarbazides are reactive intermediates that can undergo various chemical reactions to form a wide range of heterocyclic compounds. They can react with different chemical reagents to yield products such as triazoles, thiadiazoles, imidazolinones, coumarins, pyrazoles, thiazoles, and thiophenes . These reactions are often influenced by the nature of the substituents on the thiosemicarbazide and the reaction conditions. The reactivity of these compounds makes them valuable building blocks in heterocyclic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups can significantly affect these properties. For example, the ligand 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide forms complexes with metals like manganese and zinc, which have been characterized by various analytical and spectroscopic methods, revealing their distorted octahedral geometry and thermal behavior . The electronic properties, such as the HOMO-LUMO energy gap, are also important for understanding the reactivity and potential biological activity of these compounds .
Aplicaciones Científicas De Investigación
1. 5-HT1A Receptor Inhibitors
- Summary of Application : Compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine were synthesized and tested for their binding affinity against 5-HT1A receptor .
- Methods of Application : The compounds were synthesized and their binding affinity against the 5-HT1A receptor was tested .
- Results : N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine fumarate and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1 3,7]decan-1-amine fumarate proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .
2. Synthesis of Secondary Amines
- Summary of Application : Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .
- Methods of Application : The compounds were synthesized using a Schiff bases reduction route .
- Results : The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
3. Antifungal Activity
- Summary of Application : Eugenol derivatives have been studied for their antifungal properties .
- Methods of Application : The derivative 4-allyl-2-methoxyphenyl (4’,6’-o-benzyl-β-d-glucopyranoside) was tested for its antifungal activity .
- Results : The activity of the derivative was threefold higher than the standard drug FLC against C. glabrata .
4. Synthesis of Phosphines
- Summary of Application : Phosphines, such as diallylphenylphosphine, can be synthesized from organomagnesium reagents .
- Methods of Application : The synthesis involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
- Results : This method has been used to synthesize known dimethyl(1-pyrenyl)phosphine and several 1,2-bis(dialkylphosphino)benzenes .
5. Flame Retardant Epoxy Resin System
- Summary of Application : A phosphorous containing primary amine-based curing agent, 4-(((3-aminopropyl)imino)methyl)-2-methoxyphenyl(4-(((3-aminopropyl)imino)methyl)-2-methoxyphenyl)phenylphosphonate (VDTS2), was synthesized for use in flame retardant epoxy resin systems .
- Methods of Application : The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy. An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .
- Results : The results of the flame retardant tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 .
6. Alpha1-Adrenergic Receptor Antagonists
- Summary of Application : 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been studied as ligands for alpha1-adrenergic receptors .
- Methods of Application : The compounds were synthesized and their binding affinity against the alpha1-adrenergic receptor was tested .
- Results : Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on handling and storage, personal protective equipment, and first aid measures.
Direcciones Futuras
This involves discussing potential applications and areas of future research for the compound.
For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
1-amino-3-(2-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-5-3-2-4-6(7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRBYYMDUDFTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353158 | |
| Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-3-thiosemicarbazide | |
CAS RN |
40207-02-1 | |
| Record name | N-(2-Methoxyphenyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40207-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(2-methoxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





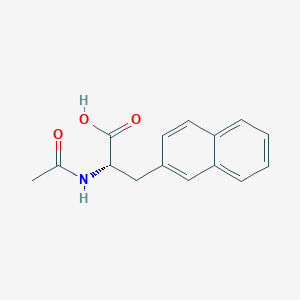
![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

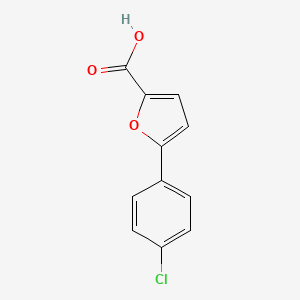
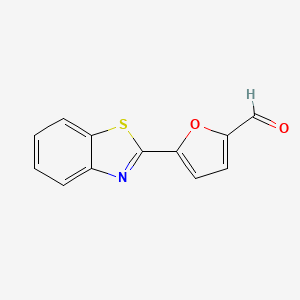
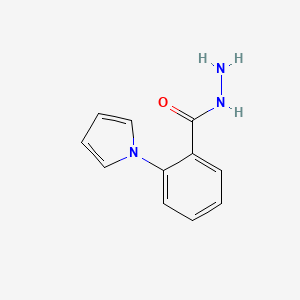
![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)